Cas no 279262-56-5 (2-(2-Ethoxyethoxy)phenylboronic acid)

2-(2-Ethoxyethoxy)phenylboronic acid is a boronic acid derivative featuring an ethoxyethoxy substituent on the phenyl ring, enhancing its solubility and reactivity in cross-coupling reactions. This compound is particularly useful in Suzuki-Miyaura couplings, where its electron-rich aromatic system and stable boronate form facilitate efficient carbon-carbon bond formation. The ethoxyethoxy side chain improves compatibility with polar solvents, making it advantageous for aqueous or mixed-phase reaction conditions. It serves as a versatile intermediate in pharmaceutical and materials science applications, offering reliable performance in synthesizing complex organic frameworks. High purity and consistent reactivity ensure its utility in precision synthetic workflows.
2-(2-Ethoxyethoxy)phenylboronic acid structure
279262-56-5 structure
商品名:2-(2-Ethoxyethoxy)phenylboronic acid
CAS番号:279262-56-5
MF:C10H15BO4
メガワット:210.0347
MDL:MFCD12174698
CID:1024653

2-(2-Ethoxyethoxy)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • (2-(2-Ethoxyethoxy)phenyl)boronic acid
    • 2-(2-ETHOXYETHOXY)PHENYLBORONIC ACID
    • 2-(2-Ethoxyethoxy)phenylboronic acid
    • MDL: MFCD12174698
    • インチ: InChI=1S/C10H15BO4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6,12-13H,2,7-8H2,1H3
    • InChIKey: VXRUZTFMTDDRAR-UHFFFAOYSA-N
    • ほほえんだ: CCOCCOC1=CC=CC=C1B(O)O

計算された属性

  • せいみつぶんしりょう: 210.10600
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 6

じっけんとくせい

  • PSA: 58.92000
  • LogP: -0.21830

2-(2-Ethoxyethoxy)phenylboronic acid セキュリティ情報

2-(2-Ethoxyethoxy)phenylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

2-(2-Ethoxyethoxy)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E892088-500mg
2-(2-Ethoxyethoxy)phenylboronic acid
279262-56-5
500mg
$236.00 2023-05-18
TRC
E892088-1g
2-(2-Ethoxyethoxy)phenylboronic acid
279262-56-5
1g
$333.00 2023-05-18
Matrix Scientific
091873-1g
(2-(2-Ethoxyethoxy)phenyl)boronic acid, 95+%
279262-56-5 95+%
1g
$538.00 2023-09-10
Alichem
A019114527-5g
(2-(2-Ethoxyethoxy)phenyl)boronic acid
279262-56-5 95%
5g
$483.36 2023-09-02
A2B Chem LLC
AF31637-1g
2-(2-Ethoxyethoxy)phenylboronic acid
279262-56-5 95%
1g
$187.00 2024-04-20
abcr
AB309899-5 g
2-(2-Ethoxyethoxy)phenylboronic acid; 95%
279262-56-5
5g
€858.00 2023-04-26
TRC
E892088-100mg
2-(2-Ethoxyethoxy)phenylboronic acid
279262-56-5
100mg
$81.00 2023-05-18
Matrix Scientific
091873-250mg
(2-(2-Ethoxyethoxy)phenyl)boronic acid, 95+%
279262-56-5 95+%
250mg
$284.00 2023-09-10
Fluorochem
210722-5g
2-(2-Ethoxyethoxy)phenyl)boronic acid
279262-56-5 95%
5g
£600.00 2022-03-01
Chemenu
CM134355-5g
(2-(2-Ethoxyethoxy)phenyl)boronic acid
279262-56-5 95%
5g
$614 2024-07-28

2-(2-Ethoxyethoxy)phenylboronic acid 関連文献

2-(2-Ethoxyethoxy)phenylboronic acidに関する追加情報

2-(2-Ethoxyethoxy)phenylboronic Acid: A Comprehensive Overview

The compound 2-(2-Ethoxyethoxy)phenylboronic acid, with the CAS number NO279262-56-5, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structure and versatile applications in various research domains. In this article, we will delve into its structural properties, synthesis methods, applications, and recent advancements in its utilization.

Structure and Properties

2-(2-Ethoxyethoxy)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group at the para position and an ethoxyethoxy group at the ortho position. The ethoxyethoxy group introduces a degree of steric hindrance and electronic effects, which influence the compound's reactivity and solubility. The presence of the boronic acid group makes this compound highly reactive in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Synthesis and Characterization

The synthesis of 2-(2-Ethoxyethoxy)phenylboronic acid typically involves a multi-step process. Starting from phenol derivatives, the ethoxyethoxy group is introduced via nucleophilic substitution or alkylation reactions. The boronic acid group is then incorporated using methods such as hydroboration or direct boronation. Recent studies have focused on optimizing these steps to improve yield and purity, leveraging advanced catalytic systems and green chemistry principles.

Applications in Organic Synthesis

2-(2-Ethoxyethoxy)phenylboronic acid finds extensive use in the construction of biaryl compounds, which are critical intermediates in drug discovery and materials science. Its ability to undergo cross-coupling reactions under mild conditions makes it a valuable reagent for synthesizing complex molecular architectures. For instance, researchers have employed this compound in the synthesis of novel pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders.

Recent Research Advances

In recent years, there has been a surge in research exploring the use of 2-(2-Ethoxyethoxy)phenylboronic acid in advanced materials. Scientists have utilized this compound to synthesize conductive polymers and organic semiconductors, which hold promise for applications in flexible electronics and optoelectronic devices. Additionally, its role in click chemistry has been explored, enabling rapid assembly of complex molecules with high efficiency.

Safety and Environmental Considerations

While handling 2-(2-Ethoxyethoxy)phenylboronic acid, it is essential to adhere to standard laboratory safety protocols. Although it is not classified as a hazardous material under normal conditions, proper ventilation and protective equipment should be used during synthesis and manipulation. From an environmental perspective, efforts are being made to develop sustainable synthesis routes that minimize waste generation and reduce ecological impact.

In conclusion, 2-(2-Ethoxyethoxy)phenylboronic acid stands out as a versatile building block in organic chemistry with wide-ranging applications. Its continued exploration across diverse research fields underscores its importance as a key molecule in modern chemical science.

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清らかである:99%/99%
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